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molecular formula C7H14O3 B1429269 2-(Oxan-4-yloxy)ethan-1-ol CAS No. 398487-56-4

2-(Oxan-4-yloxy)ethan-1-ol

Cat. No. B1429269
M. Wt: 146.18 g/mol
InChI Key: LZECSOMGRCGVFL-UHFFFAOYSA-N
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Patent
US08969557B2

Procedure details

Into a 50-mL 3-necked round-bottom flask, was placed FeCl3 (800 mg, 4.94 mmol, 0.10 equiv). This was followed by the addition of oxan-4-ol (5 g, 48.96 mmol, 1.00 equiv) at 0° C. To this was added oxirane (20 mL) dropwise with stirring at 0° C. The resulting solution was stirred overnight at room temperature. The reaction was then quenched by the addition of 10 mL of water. The resulting solution was extracted with 2×50 mL of ethyl acetate and the organic layers combined. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:30-1:1). Purification afforded 2.25 g (crude) of 2-(oxan-4-yloxy)ethan-1-ol (54.2) as a colorless oil.
[Compound]
Name
FeCl3
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]1.[O:8]1[CH2:10][CH2:9]1>>[O:1]1[CH2:6][CH2:5][CH:4]([O:7][CH2:10][CH2:9][OH:8])[CH2:3][CH2:2]1

Inputs

Step One
Name
FeCl3
Quantity
800 mg
Type
reactant
Smiles
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
O1CCC(CC1)O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O1CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 50-mL 3-necked round-bottom flask, was placed
STIRRING
Type
STIRRING
Details
The resulting solution was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 10 mL of water
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 2×50 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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